

A Comparative Guide to the Structural Confirmation of 2-Amino-N-isopropylacetamide Derivatives

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Compound of Interest

Compound Name: 2-Amino-N-isopropylacetamide

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For researchers and scientists engaged in the synthesis and characterization of novel bioactive compounds, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of **2-Amino-N-isopropylacetamide** derivatives, complete with representative data and detailed experimental protocols.

Data Presentation: Spectroscopic and Physical Data

The structural confirmation of newly synthesized **2-Amino-N-isopropylacetamide** derivatives relies on a combination of spectroscopic and physical data. Below is a table summarizing the expected data for the parent compound and a hypothetical derivative, "2-(Methylamino)-N-isopropylacetamide," to illustrate the comparative analysis.

Property	2-Amino-N-isopropylacetamide	2-(Methylamino)-N-isopropylacetamide (Hypothetical)
Molecular Formula	C5H12N2O[1]	C6H14N2O
Molecular Weight	116.16 g/mol [1]	130.19 g/mol
¹ H NMR (CDCl ₃ , δ ppm)	~7.5 (br s, 1H, NH), 4.1 (m, 1H, CH), 3.3 (s, 2H, CH ₂), 1.5 (br s, 2H, NH ₂), 1.2 (d, 6H, 2xCH ₃)	~7.6 (br s, 1H, NH), 4.1 (m, 1H, CH), 3.2 (s, 2H, CH ₂), 2.5 (s, 3H, N-CH ₃), 1.8 (br s, 1H, NH), 1.2 (d, 6H, 2xCH ₃)
¹³ C NMR (CDCl ₃ , δ ppm)	~172 (C=O), 42 (CH), 45 (CH ₂), 23 (2xCH ₃)	~171 (C=O), 52 (CH ₂), 42 (CH), 36 (N-CH ₃), 23 (2xCH ₃)
Mass Spec (m/z)	Expected [M+H] ⁺ : 117.10	Expected [M+H] ⁺ : 131.12
IR (cm ⁻¹)	~3350-3200 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)	~3330-3180 (N-H stretch), ~1645 (C=O stretch, Amide I), ~1555 (N-H bend, Amide II)

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques used in the structural confirmation of **2-Amino-N-isopropylacetamide** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][3]

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** A 300 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).
- **¹H NMR Acquisition:**

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.^{[2][4]}

- Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).^{[2][4]}
- ESI-MS (for direct infusion):
 - Ionization Mode: Positive ion mode is typically used to observe $[\text{M}+\text{H}]^+$.
 - Capillary Voltage: 3-4 kV.

- Nebulizer Gas (N₂): Flow rate of 1-2 L/min.
- Drying Gas (N₂): Temperature of 200-300 °C.
- GC-MS (for volatile, thermally stable compounds):
 - GC Column: A non-polar column (e.g., DB-5ms) is often suitable.
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
 - Ionization: Electron Impact (EI) at 70 eV.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[\[2\]](#)

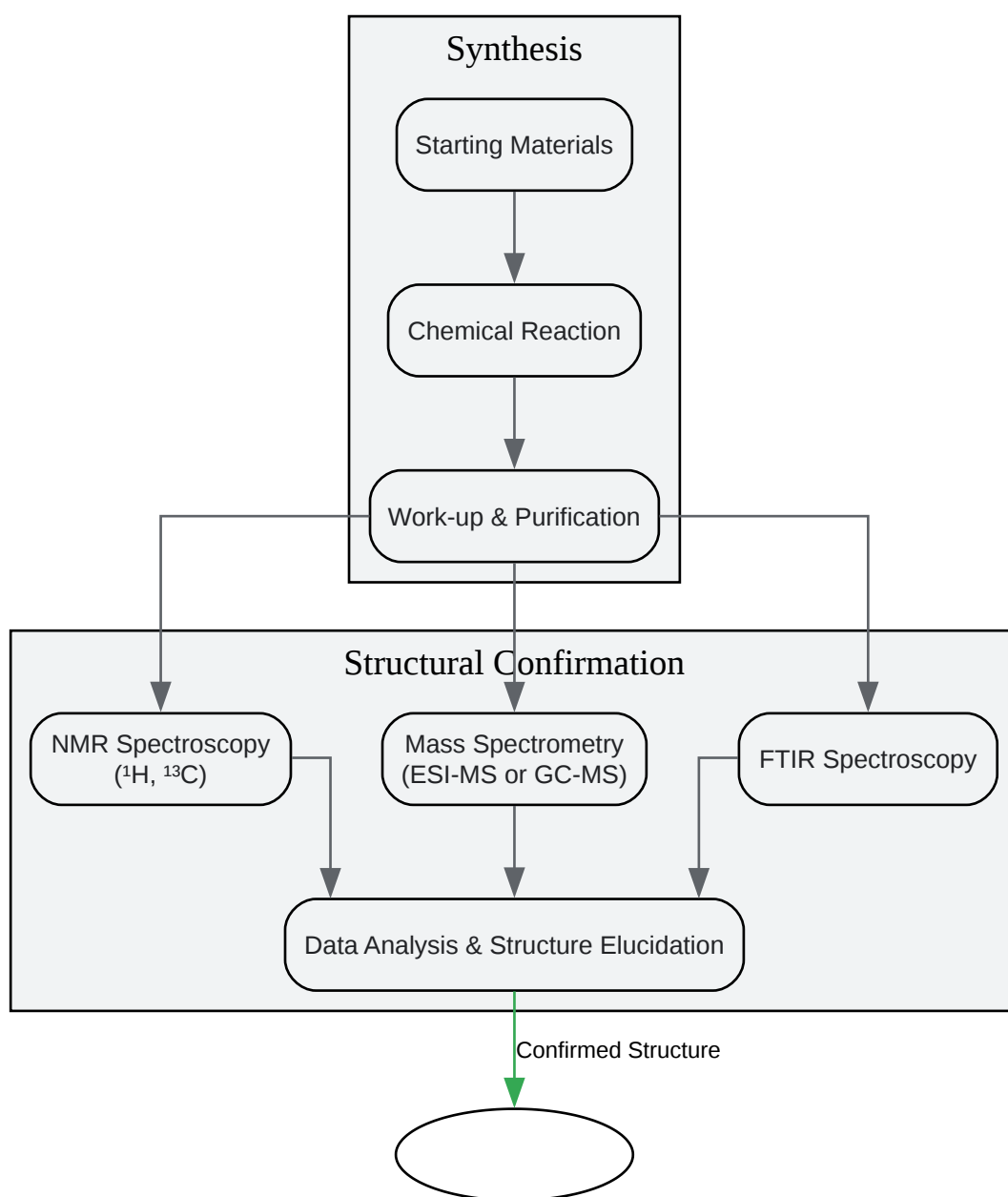
- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.
- Instrumentation: An FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher).
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.

- Data Analysis: Identify characteristic absorption bands for key functional groups, such as N-H, C=O, and C-N bonds.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel **2-Amino-N-isopropylacetamide** derivative.

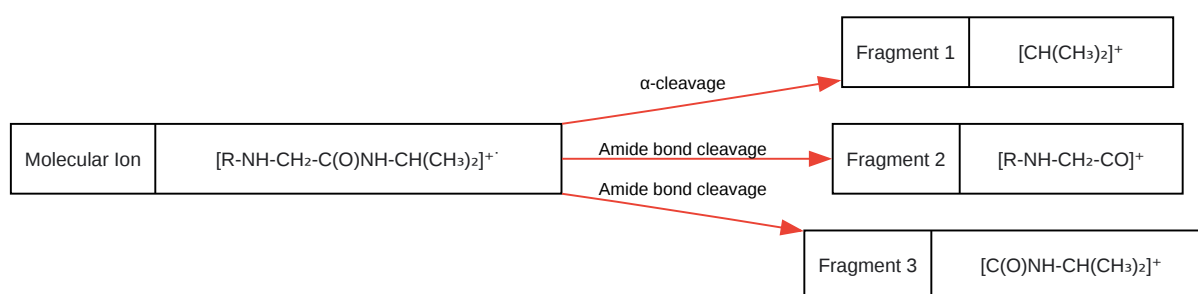


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Caption: Workflow for Synthesis and Structural Confirmation.

Logical Relationship: Mass Spectrometry Fragmentation

This diagram shows a plausible fragmentation pathway for a generic **2-Amino-N-isopropylacetamide** derivative in a mass spectrometer.



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Caption: Plausible MS Fragmentation of a Derivative.

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